Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Description
Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound characterized by a methyl benzoate core linked to a 1,4-thiazepane ring substituted with a 2-fluorophenyl group. The 2-fluorophenyl substituent introduces steric and electronic effects, while the carbonyl group bridges the benzoate and thiazepane moieties, enhancing rigidity and influencing reactivity.
Properties
IUPAC Name |
methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCRUNJYSXCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor containing a thiol and an amine group under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, and the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
The structural uniqueness of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate lies in its hybrid aromatic-heterocyclic architecture, which may offer advantages in drug design, such as improved metabolic stability over smaller heterocycles (e.g., thiazoles) and enhanced selectivity compared to triazole-thiones. Further studies should explore its pharmacokinetic properties and target engagement profiles relative to the cited analogues .
Biological Activity
Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound belonging to the thiazepane class. This compound exhibits significant biological activity due to its unique structural features, which include a thiazepane ring and an ester functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H16FNO3S |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | This compound |
| Structural Features | Thiazepane ring, ester group |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways. The presence of both thiazepane and fluorophenyl groups enhances its potential as a therapeutic agent. The compound may exhibit anti-inflammatory, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
Research indicates that this compound has demonstrated significant anti-inflammatory effects in various experimental models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Anticancer Potential
The compound's anticancer properties have been explored in several studies. For instance, it has been reported to induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanism involves the inhibition of cell proliferation and the promotion of cell cycle arrest at the G1 phase.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases.
Case Studies and Research Findings
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In Vitro Studies on Cancer Cells
- A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of various cancer cell lines (IC50 values ranging from 10 µM to 25 µM) .
- The compound was shown to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .
- Inflammation Models
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Neuroprotection Studies
- In models of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels .
- Behavioral tests indicated improved cognitive functions in treated animals compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
